Cas no 497933-44-5 (2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile)

2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- (4-Adamantan-1-yl-thiazol-2-yl)-acetonitrile
- Z48849081
- 2-Thiazoleacetonitrile, 4-tricyclo[3.3.1.1(3,7)]dec-1-yl-
- 2-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetonitrile
- EN300-13571
- CS-0308846
- G47153
- 4-(1-adamantyl)-2-cyanomethylthiazole
- AKOS003406297
- MFCD06655934
- KKWHZLLDUUVCAT-UHFFFAOYSA-N
- 2-Thiazoleacetonitrile, 4-tricyclo[3.3.1.13,7]dec-1-yl-
- 2-(4-(Adamantan-1-yl)thiazol-2-yl)acetonitrile
- 497933-44-5
- STK785039
- 4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
- HMS1730G05
- [4-(1-adamantyl)-1,3-thiazol-2-yl]acetonitrile
- SR-01000070202-1
- 4-(1-Adamantyl)-2-cyanomethylthiazole, AldrichCPR
- 2-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile
- [4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]acetonitrile
- SR-01000070202
- 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile
-
- MDL: MFCD06655934
- インチ: InChI=1S/C15H18N2S/c16-2-1-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1,3-8H2
- InChIKey: KKWHZLLDUUVCAT-UHFFFAOYSA-N
- SMILES: C(C#N)C1=NC(=CS1)C23CC4CC(CC(C4)C2)C3
計算された属性
- 精确分子量: 258.11906976g/mol
- 同位素质量: 258.11906976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 355
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 64.9Ų
2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB316972-250 mg |
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile; . |
497933-44-5 | 250 mg |
€355.00 | 2023-07-19 | ||
TRC | B403053-50mg |
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile |
497933-44-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
TRC | B403053-100mg |
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile |
497933-44-5 | 100mg |
$ 230.00 | 2022-06-07 | ||
abcr | AB316972-1 g |
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile; . |
497933-44-5 | 1 g |
€782.50 | 2023-07-19 | ||
Enamine | EN300-13571-1.0g |
2-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile |
497933-44-5 | 95% | 1.0g |
$499.0 | 2023-02-09 | |
Enamine | EN300-13571-0.1g |
2-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile |
497933-44-5 | 95% | 0.1g |
$140.0 | 2023-02-09 | |
Enamine | EN300-13571-10.0g |
2-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile |
497933-44-5 | 95% | 10.0g |
$2146.0 | 2023-02-09 | |
Enamine | EN300-13571-100mg |
2-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile |
497933-44-5 | 95.0% | 100mg |
$140.0 | 2023-09-30 | |
Aaron | AR00I9L8-2.5g |
2-Thiazoleacetonitrile, 4-tricyclo[3.3.1.13,7]dec-1-yl- |
497933-44-5 | 95% | 2.5g |
$1370.00 | 2023-12-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-347525A-1g |
[4-(1-adamantyl)-1,3-thiazol-2-yl]acetonitrile, |
497933-44-5 | 1g |
¥2858.00 | 2023-09-05 |
2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrileに関する追加情報
Introduction to 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile (CAS No. 497933-44-5)
2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile (CAS No. 497933-44-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and structural versatility.
The core structure of 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile features an adamantane moiety, a tricyclic cyclohexane derivative with a highly rigid and stable framework. The adamantane group is known for its exceptional thermal stability and low reactivity, making it an attractive component in the design of pharmaceuticals and functional materials. The thiazole ring, on the other hand, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which imparts additional reactivity and biological activity to the molecule.
In the context of medicinal chemistry, 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile has been studied for its potential as a lead compound in the development of novel therapeutic agents. Recent research has highlighted its anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Beyond its anti-inflammatory effects, 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile has also shown promise as an antiviral agent. Research conducted by a team at the University of California found that this compound exhibits potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the disruption of viral replication processes, making it a potential candidate for further development as an antiviral drug.
In materials science, the unique properties of 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile have led to its exploration as a building block for advanced materials. The rigid adamantane core provides structural stability, while the thiazole ring can be functionalized to introduce various reactive groups. This combination makes it suitable for applications in polymer synthesis and nanotechnology. For example, researchers at MIT have developed novel polymers incorporating this compound that exhibit enhanced mechanical strength and thermal stability.
The synthesis of 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 1-adamantaneamine with 2-bromothiazole followed by cyanation to form the final product. The synthetic route is well-documented in the literature and can be optimized for large-scale production if required.
In terms of safety and handling, 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile should be stored under dry conditions and handled with appropriate personal protective equipment (PPE) to prevent exposure. While it is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed during its use.
The future prospects for 2-4-(Adamantan-1-yl)-1,3-thiazol-2-ylacetonitrile are promising. Ongoing research aims to further elucidate its biological mechanisms and optimize its properties for specific applications. As new insights emerge from both academic and industrial laboratories, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative materials with practical applications.
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